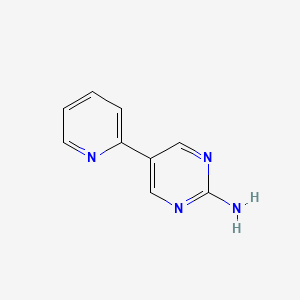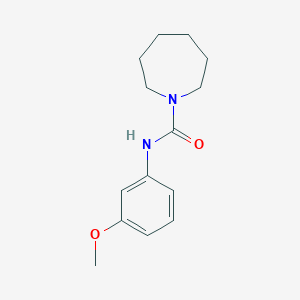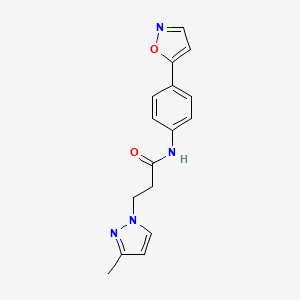![molecular formula C17H22N2O3 B7469813 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In 6]undecane-2,4-dione.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and division, leading to the inhibition of cancer cell growth. It may also stimulate the production of certain hormones and growth factors in plants, leading to increased plant growth and crop yield. In terms of its potential as a corrosion inhibitor, it may form a protective film on the surface of metals, preventing them from reacting with corrosive substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione vary depending on the application. In terms of its potential as an anticancer agent, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In terms of its potential as a plant growth regulator, it has been found to increase photosynthesis, stimulate root growth, and enhance nutrient uptake. In terms of its potential as a corrosion inhibitor, it has been found to effectively prevent corrosion of metals, leading to increased durability and lifespan.
Advantages and Limitations for Lab Experiments
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using commonly available reagents. It is also stable under normal laboratory conditions and can be easily stored for extended periods of time. However, one of the limitations is that it may be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione. One potential direction is the further investigation of its potential as an anticancer agent. This could involve the development of new analogs with improved potency and selectivity, as well as the exploration of its potential in combination with other anticancer agents. Another potential direction is the further investigation of its potential as a plant growth regulator. This could involve the optimization of its application methods and the exploration of its potential in different crop species. Finally, there is potential for further investigation of its potential as a corrosion inhibitor, particularly in industrial applications where it could be used to extend the lifespan of metal structures and equipment.
Synthesis Methods
The synthesis of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-chloroethylamine hydrochloride with phenoxyacetic acid in the presence of triethylamine. The resulting product is then treated with sodium hydride and 1,5-dibromopentane to yield 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione.
Scientific Research Applications
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. In agriculture, 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has been studied for its potential as a plant growth regulator. It has been found to promote plant growth and increase crop yield, making it a potential alternative to traditional chemical fertilizers. In industry, this compound has been investigated for its potential as a corrosion inhibitor. It has been found to effectively prevent corrosion of metals, making it a promising candidate for use in various industrial applications.
properties
IUPAC Name |
3-(2-phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-17(10-6-1-2-7-11-17)18-16(21)19(15)12-13-22-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYFXKTXPFVAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)
![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)